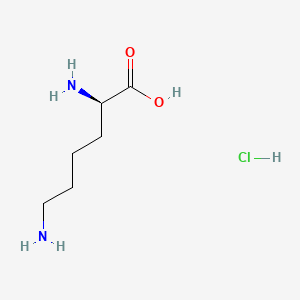
sodium;2-ethylhexyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tranexamic acid . Tranexamic acid is a synthetic derivative of the amino acid lysine. It is primarily used as an antifibrinolytic agent to prevent and treat excessive bleeding by inhibiting the breakdown of fibrin clots.
准备方法
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the hydrogenation of 4-(aminomethyl)cyclohexanone. The process involves the following steps:
Hydrogenation: 4-(aminomethyl)cyclohexanone is hydrogenated in the presence of a catalyst such as palladium on carbon.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain tranexamic acid in its pure form.
Industrial Production Methods
In industrial settings, tranexamic acid is produced using large-scale hydrogenation reactors. The process is optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Tranexamic acid can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of tranexamic acid, such as its esters, amides, and other functionalized compounds.
科学研究应用
Tranexamic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the effects of antifibrinolytic agents.
Biology: Tranexamic acid is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: It is extensively used in clinical research to study its efficacy in treating conditions like heavy menstrual bleeding, hereditary angioedema, and trauma-induced hemorrhage.
Industry: Tranexamic acid is used in the formulation of various pharmaceutical products, including oral tablets, injections, and topical formulations.
作用机制
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme responsible for breaking down fibrin clots. By inhibiting plasminogen activation, tranexamic acid prevents the dissolution of fibrin clots, thereby reducing bleeding. The compound binds to both the strong and weak receptor sites of the plasminogen molecule, enhancing its antifibrinolytic activity .
相似化合物的比较
Tranexamic acid is often compared with other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, tranexamic acid is approximately ten times more potent than aminocaproic acid . This increased potency makes tranexamic acid more effective in clinical settings where rapid and sustained antifibrinolytic activity is required.
List of Similar Compounds
- Aminocaproic acid
- Epsilon-aminocaproic acid
- Aminomethylbenzoic acid
Tranexamic acid’s unique structure and higher potency distinguish it from these similar compounds, making it a preferred choice in many medical and research applications.
属性
IUPAC Name |
sodium;2-ethylhexyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSDBJMBHCQYGN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)





![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)
![[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7802276.png)




